2-Bromo-4-fluoro-5-(trifluoromethoxy)anisole
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Overview
Description
2-Bromo-4-fluoro-5-(trifluoromethoxy)anisole is an organic compound that belongs to the class of halogenated anisoles It is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to an anisole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-5-(trifluoromethoxy)anisole typically involves halogenation and methoxylation reactions. One common method includes the bromination of 4-fluoroanisole followed by the introduction of the trifluoromethoxy group. The reaction conditions often involve the use of bromine or bromine-containing reagents, and the reactions are carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the reactive nature of the halogenating agents used in the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-5-(trifluoromethoxy)anisole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anisoles, while coupling reactions can produce biaryl compounds with diverse functional groups.
Scientific Research Applications
2-Bromo-4-fluoro-5-(trifluoromethoxy)anisole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.
Medicine: It may serve as an intermediate in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Bromo-4-fluoro-5-(trifluoromethoxy)anisole exerts its effects depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups such as fluorine and trifluoromethoxy can influence the reactivity and selectivity of the compound. These groups can stabilize intermediates and transition states, facilitating various transformations.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 2-Bromo-5-(trifluoromethyl)aniline
- 1-Bromo-3-(trifluoromethoxy)benzene
Uniqueness
2-Bromo-4-fluoro-5-(trifluoromethoxy)anisole is unique due to the combination of bromine, fluorine, and trifluoromethoxy groups on an anisole core. This specific arrangement of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various synthetic applications.
Properties
Molecular Formula |
C8H5BrF4O2 |
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Molecular Weight |
289.02 g/mol |
IUPAC Name |
1-bromo-5-fluoro-2-methoxy-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5BrF4O2/c1-14-6-3-7(15-8(11,12)13)5(10)2-4(6)9/h2-3H,1H3 |
InChI Key |
IHIKXAAPMAJPLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)OC(F)(F)F)F)Br |
Origin of Product |
United States |
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